An In-depth Technical Guide to 2-Bromo-3-phenylpropanamide: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-3-phenylpropanamide: Structure, Properties, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
This guide offers a comprehensive technical overview of 2-bromo-3-phenylpropanamide, a key chemical intermediate. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, this document will explore its applications as a versatile building block in the fields of organic synthesis and medicinal chemistry, providing insights for its strategic use in research and drug development.
Core Chemical Identity and Structure
2-Bromo-3-phenylpropanamide is a halogenated amide derivative of hydrocinnamic acid. Its structure is characterized by a phenyl group attached to a three-carbon chain, with a bromine atom at the alpha-position relative to a primary amide.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-3-phenylpropanamide | AiFChem[1] |
| Synonyms | Benzenepropanamide, α-bromo- | AiFChem[1] |
| CAS Number | 56348-67-5 | AiFChem[1] |
| Molecular Formula | C₉H₁₀BrNO | AiFChem[1] |
| Molecular Weight | 228.09 g/mol | AiFChem[1] |
Structural Representation
The molecule possesses a chiral center at the C2 carbon, the site of bromination. This gives rise to two possible enantiomers, (R)-2-bromo-3-phenylpropanamide and (S)-2-bromo-3-phenylpropanamide. The stereochemistry of this chiral center is crucial in the synthesis of stereospecific pharmaceuticals.
Physicochemical Properties
Detailed experimental data for 2-bromo-3-phenylpropanamide is not extensively reported in the literature. However, its properties can be inferred from its structural analogues, such as 2-bromo-3-phenylpropanoic acid.
| Property | Value/Description | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on similar compounds. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in a range of organic solvents. | The related 2-bromo-3-phenylpropanoic acid shows some solubility in cold, dry carbon disulfide.[2] |
| Stability | Stable under normal conditions. | The related acid can decompose in the presence of water, so anhydrous conditions are recommended for handling and reactions.[2] |
Synthesis and Reactivity
The primary utility of 2-bromo-3-phenylpropanamide lies in its role as a reactive intermediate. Its synthesis is conceptually straightforward, though requires careful control of reaction conditions.
Proposed Synthetic Pathway
A common and logical route to 2-bromo-3-phenylpropanamide proceeds through its corresponding carboxylic acid, 2-bromo-3-phenylpropanoic acid. This acid is readily synthesized from the naturally occurring amino acid, phenylalanine.[3] The subsequent amidation of the acid yields the target compound.
Experimental Protocol: Synthesis from Phenylalanine
This two-step protocol is based on established methods for the synthesis of α-bromo carboxylic acids from amino acids and subsequent amidation.[3]
Step 1: Synthesis of 2-Bromo-3-phenylpropanoic Acid
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Reaction Setup: In a well-ventilated fume hood, dissolve (D)-phenylalanine in 48% hydrobromic acid and water at 0°C.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature between -5°C and 0°C.
-
Reaction: Allow the reaction to proceed for several hours at low temperature.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-phenylpropanoic acid.
Step 2: Synthesis of 2-Bromo-3-phenylpropanamide
-
Acid Chloride Formation: To the crude 2-bromo-3-phenylpropanoic acid, add thionyl chloride (SOCl₂) and reflux the mixture to form the corresponding acid chloride.
-
Amidation: Carefully add the acid chloride solution to a cooled, concentrated solution of ammonium hydroxide.
-
Isolation: The 2-bromo-3-phenylpropanamide will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the product with cold water and dry under vacuum. Recrystallization from a suitable solvent may be necessary to achieve high purity.
Chemical Reactivity
The reactivity of 2-bromo-3-phenylpropanamide is dominated by the electrophilic nature of the α-carbon, which is directly attached to the electron-withdrawing bromine atom.[1] This makes it an excellent substrate for SN2 reactions.[4]
-
Nucleophilic Substitution: The bromide ion is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the α-position, making it a valuable precursor for α-substituted amides.[4]
-
Influence of the Amide Group: The adjacent amide group can influence the reactivity of the α-carbon. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[1]
Applications in Research and Drug Development
The structural motifs present in 2-bromo-3-phenylpropanamide are of significant interest in medicinal chemistry and drug discovery.
A Versatile Synthetic Intermediate
2-Bromo-3-phenylpropanamide serves as a key building block for the synthesis of more complex molecules, particularly those containing the phenylpropanamide scaffold. This structural unit is found in a variety of biologically active compounds.[5] Its ability to undergo nucleophilic substitution allows for the facile introduction of various side chains, enabling the generation of libraries of compounds for screening.
Precursor to Bioactive Molecules
The phenylpropanoid skeleton is a common feature in many natural products and pharmaceuticals with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7] Derivatives of 3-phenylpropanamide have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5] The ability to functionalize the α-position of 2-bromo-3-phenylpropanamide makes it a valuable starting material for the synthesis of novel BChE inhibitors and other potential therapeutics.
Spectroscopic Characterization
The structure and purity of 2-bromo-3-phenylpropanamide can be confirmed using a combination of standard spectroscopic techniques.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the CH₂ group, the proton on the α-carbon, and the protons of the amide group. The coupling patterns and chemical shifts of these signals would provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the phenyl ring, the α-carbon attached to the bromine, and the β-carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl, and the C-Br stretching.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in structural elucidation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Chemistry LibreTexts. Alpha Bromination of Carboxylic Acids. [Link]
-
ResearchGate. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]
-
National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]
- Google Patents. Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
Royal Society of Chemistry. Palladium-Catalyzed Amidation-Hydrolysis Reaction of gem-Dihaloolefins: Efficient Synthesis of Homologated Carboxamides from Ketones - Supporting Information. [Link]
-
ACS Publications. Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. [Link]
-
National Center for Biotechnology Information. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Book. [Link]
-
ResearchGate. 1 H NMR spectroscopic data of compounds 2, 2a, 3 and 3a and 13 C NMR spectroscopic data of compounds 2 and 3 in CD 3 OD. [Link]
-
YouTube. 2-Bromo-3-phenylpropane can be synthesised by. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
ResearchGate. 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. [Link]
-
ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. [Link]
-
National Center for Biotechnology Information. 2-Bromo-3-phenylpropanoic acid. [Link]
-
Osti.gov. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. [Link]
-
PLOS. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism. [Link]
-
National Center for Biotechnology Information. 2-Bromo-3-phenylbutanamide. [Link]
-
ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
-
National Center for Biotechnology Information. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Center for Biotechnology Information. Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]
-
ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. [Link]
-
Pharmacognosy Journal. Pharmacological Activities and Phytochemical Compounds: Overview of Pouteria Genus. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
